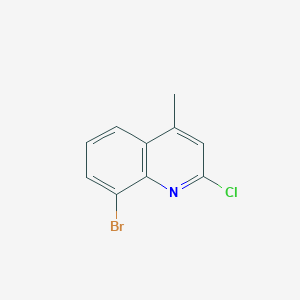

8-Bromo-2-chloro-4-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFBBWPHTXZFJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 8 Bromo 2 Chloro 4 Methylquinoline

Nucleophilic Substitution Reactions at Halogenated Centers

The quinoline (B57606) ring system features two distinct halogenated positions: a chloro group at the C2-position of the pyridine (B92270) ring and a bromo group at the C8-position of the benzene (B151609) ring. This structural arrangement leads to significant differences in their susceptibility to nucleophilic attack.

Substitution of the C2-Chloro Substituent

The C2-position of the quinoline nucleus is electronically activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com Consequently, the C2-chloro group can be displaced by a variety of nucleophiles.

Studies on related chloroquinolines have shown that the C2-chloro atom is more reactive than the C4-chloro atom towards certain nucleophiles like methoxide (B1231860) ions. researchgate.net However, its reactivity can be lower than that of a C4-chloro group when reacting with amines, a process that can be subject to acid catalysis. researchgate.net In the context of dihaloquinolines, such as 2,4-dichloro-8-methylquinoline, the C2-chloro position has been observed to be inactive towards nucleophilic displacement by hydrazine (B178648), indicating that the leaving group's ability and the specific nucleophile are critical factors. mdpi.com For 8-Bromo-2-chloro-4-methylquinoline, the C2-chloro group serves as a viable handle for introducing nucleophiles, particularly under conditions that favor the SNAr mechanism.

Reactivity of the C8-Bromo Substituent towards Nucleophiles

In contrast to the activated C2-position, the C8-bromo substituent is located on the benzenoid portion of the quinoline ring. This position is not directly activated by the ring nitrogen in the same way as the C2 and C4 positions. wikipedia.org Therefore, nucleophilic aromatic substitution at the C8-position is generally more difficult and requires more forcing conditions or an alternative reaction mechanism, such as one involving a benzyne (B1209423) intermediate. Kinetic studies on the reactions of bromoquinolines with nucleophiles have been conducted to understand these reactivity patterns. acs.org For typical SNAr reactions, the C8-bromo group is significantly less reactive than the C2-chloro group. The general reactivity order for leaving groups in SNAr reactions is often F > Cl > Br > I, although this can be influenced by the nature of the nucleophile and substrate. nih.gov

Mechanisms of Halogen Replacement in Quinoline Systems

The primary mechanism for nucleophilic substitution at the C2-position of the quinoline ring is the SNAr or addition-elimination mechanism. wikipedia.org This two-step process involves:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the electronegative nitrogen atom, which provides significant stabilization. masterorganicchemistry.com

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the quinoline ring and yielding the substituted product.

The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can further stabilize the anionic intermediate. masterorganicchemistry.com For substitution at the C8-position, which lacks this electronic activation, the SNAr pathway is less favorable.

Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions provide a powerful and regioselective alternative for the functionalization of this compound, exploiting the differential reactivity of the C-Br and C-Cl bonds.

Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.orgresearchgate.net In dihalogenated substrates like this compound, regioselectivity is a key consideration. The oxidative addition of the palladium catalyst to the carbon-halogen bond is the initial step, and its rate typically follows the order C-I > C-Br > C-Cl. nih.gov

This reactivity trend suggests that selective arylation at the C8-bromo position is feasible while leaving the C2-chloro position intact. However, the situation in haloquinolines can be complex. The intrinsic electronic activation of the C2 position can sometimes override the normal halide reactivity order. rsc.org Studies on 2-chloro-6-bromoquinoline have demonstrated that the reaction site can be controlled by the choice of palladium catalyst and ligands. For example, using Pd(dppf)Cl2 can favor reaction at the C6-bromo position, while Pd(PPh3)4 can promote reaction at the C2-chloro position. rsc.org This catalyst-controlled selectivity allows for the strategic, stepwise functionalization of the quinoline core.

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling

| Halogen Position | Typical Catalyst | Ligand | Base | Solvent | Expected Outcome |

|---|---|---|---|---|---|

| C8-Bromo | Pd(dppf)Cl2 | dppf | K2CO3 or K3PO4 | Dioxane/H2O or Toluene | Selective arylation at C8 |

| C2-Chloro | Pd(PPh3)4 | PPh3 | Na2CO3 | DMF/H2O | Potential for arylation at C2, may require harsher conditions or specific substrates |

Sonogashira Coupling and Other C-C Bond Forming Reactions

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another indispensable tool for modifying halogenated heterocycles. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes. wikipedia.org

For dihaloquinolines, the Sonogashira coupling exhibits high regioselectivity based on the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-OTf > C-Cl). libretexts.org In the case of 2-bromo-4-iodo-quinoline, alkynylation occurs exclusively at the C4-iodo position. libretexts.org By analogy, for this compound, the Sonogashira coupling is expected to proceed with high selectivity at the more reactive C8-bromo position, allowing for the introduction of alkynyl moieties at this site.

Recent research has also shown that catalyst control can be used to direct the regioselectivity of Sonogashira couplings in dihaloheterocycles. elsevierpure.combohrium.com By carefully selecting the palladium catalyst and phosphine (B1218219) ligands, it is possible to switch the reaction site between two different halide positions, providing a sophisticated strategy for synthesizing complex, differentially substituted quinolines.

Table 2: Predicted Regioselectivity in Sonogashira Coupling

| Starting Material | Reaction | Typical Catalyst System | Base | Solvent | Predicted Major Product |

|---|---|---|---|---|---|

| This compound | Sonogashira Coupling | Pd(PPh3)2Cl2 / CuI | Et3N or DIPA | THF or DMF | 8-Alkynyl-2-chloro-4-methylquinoline |

Oxidation Reactions to Carboxylic Acid or Aldehyde Moieties

The C4-methyl group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, providing valuable synthetic intermediates. A common and effective reagent for the oxidation of methylquinolines to their corresponding aldehydes is selenium(IV) oxide (SeO2). nih.govemporia.eduacs.org This reaction is typically carried out by heating the substituted quinoline with SeO2 in a solvent like 1,4-dioxane. nih.gov The resulting 8-Bromo-2-chloroquinoline-4-carbaldehyde is a crucial building block for further synthetic elaborations. benchchem.com

Further oxidation of the aldehyde group to a carboxylic acid can be achieved using stronger oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are effective for this transformation, yielding 8-Bromo-2-chloroquinoline-4-carboxylic acid. benchchem.com This two-step oxidation process highlights the controlled and stepwise functionalization potential of the C4-methyl group.

Table 1: Oxidation Reactions of the C4-Methyl Group

| Starting Material | Reagent(s) | Product | Moiety |

|---|---|---|---|

| This compound | 1. SeO2, 1,4-dioxane | 8-Bromo-2-chloroquinoline-4-carbaldehyde | Aldehyde |

| 8-Bromo-2-chloroquinoline-4-carbaldehyde | 2. KMnO4 or CrO3 | 8-Bromo-2-chloroquinoline-4-carboxylic acid | Carboxylic Acid |

Radical Reactions involving the Methyl Group

The methyl group at the C4 position is benzylic-like, making it susceptible to free radical reactions. lumenlearning.com One of the most common and useful radical reactions is allylic or benzylic bromination, often carried out using N-bromosuccinimide (NBS) with a radical initiator like light (UV) or a peroxide. lumenlearning.comyoutube.com This reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized benzylic radical. youtube.com This radical then reacts with a bromine source to yield the brominated product.

In the case of this compound, this would lead to the formation of 8-Bromo-4-(bromomethyl)-2-chloroquinoline. This derivative is a highly reactive intermediate, primed for a variety of nucleophilic substitution reactions to introduce a wide range of functional groups at the C4-position.

Redox Chemistry of the Quinoline Core and Halogen Substituents

The quinoline core and its halogen substituents exhibit a rich redox chemistry, enabling dehalogenation and N-oxidation reactions.

Reduction of Halogen Atoms for Dehalogenation

The bromine and chlorine atoms on the quinoline ring can be removed through dehalogenation reactions, most commonly via catalytic hydrogenation. libretexts.orgyoutube.comlibretexts.org This process typically involves reacting the halo-quinoline with hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2, Adams' catalyst), or Raney nickel. libretexts.org The reaction is usually carried out in a solvent like ethanol (B145695) or acetic acid.

The relative ease of dehalogenation depends on the carbon-halogen bond strength, with the C-Br bond being weaker and more readily cleaved than the C-Cl bond. This difference in reactivity could potentially allow for selective dehalogenation under carefully controlled conditions. For instance, a milder catalytic system might selectively remove the bromine at the C8 position while leaving the chlorine at the C2 position intact.

Table 2: Potential Dehalogenation Products

| Starting Material | Reagent(s) | Potential Product(s) |

|---|---|---|

| This compound | H2, Pd/C (controlled conditions) | 2-Chloro-4-methylquinoline |

| This compound | H2, Pd/C (forcing conditions) | 4-Methylquinoline (B147181) |

Oxidation to Quinoline N-Oxides

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. acs.org This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective reagent. acs.orgresearchgate.netrsc.org The reaction is generally carried out in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3).

The resulting this compound N-oxide exhibits altered reactivity compared to the parent quinoline. The N-oxide group can activate the quinoline ring for certain nucleophilic substitutions and can also be used as a directing group in other transformations. A safe and scalable method for the synthesis of substituted quinoline N-oxides using an m-CPBA–NH3(g) system has been reported, which could be applicable for industrial-scale production. acs.org

Heterocyclic Annulation and Ring-Fused Systems

The functional groups on this compound, particularly the C2-chloro substituent, make it an excellent precursor for the construction of fused heterocyclic systems through annulation reactions. researchgate.netrsc.org The chlorine atom at the C2 position is susceptible to nucleophilic displacement, which can be the initial step in a sequence leading to a new fused ring.

For example, reaction with bifunctional nucleophiles can lead to the formation of various fused heterocycles. Treatment of 2-chloroquinolines with hydrazine hydrate (B1144303) can lead to the formation of pyrazolo[3,4-b]quinoline derivatives. nih.gov Similarly, reactions with other nucleophiles like 1,2,4-triazole (B32235) can be used to build other fused systems. researchgate.net These annulation strategies open up avenues to complex, polycyclic aromatic systems with potential applications in medicinal chemistry and materials science. researchgate.netrsc.orgrsc.org

Condensation Reactions with Bifunctional Reagents

For instance, reactions with bifunctional nucleophiles such as hydrazine and its derivatives would be expected to proceed via nucleophilic displacement of the 2-chloro group. The initial product would be an 8-bromo-4-methyl-2-hydrazinylquinoline. The remaining amino group of the hydrazinyl moiety can then be utilized in subsequent reactions.

Similarly, condensation with diamines, like ethylenediamine, would likely lead to the formation of N-(2-(8-bromo-4-methylquinolin-2-yl)amino)ethylamines. These products contain a primary amine that can be further functionalized.

The table below outlines the expected products from the condensation of this compound with representative bifunctional reagents, based on the established reactivity of 2-chloroquinolines.

| Bifunctional Reagent | Expected Product |

| Hydrazine (H₂N-NH₂) | 8-Bromo-2-hydrazinyl-4-methylquinoline |

| Ethylenediamine (H₂N-CH₂CH₂-NH₂) | N-(2-aminoethyl)-8-bromo-4-methylquinolin-2-amine |

| 2-Aminoethanol (H₂N-CH₂CH₂-OH) | 2-((8-Bromo-4-methylquinolin-2-yl)amino)ethanol |

This table represents predicted outcomes based on known chemical principles of related compounds, as direct experimental data for the title compound was not found in the searched literature.

Formation of Polycyclic Quinoline Derivatives

The synthesis of polycyclic quinoline derivatives often relies on the strategic introduction of functional groups that can undergo intramolecular cyclization reactions. The derivatization of this compound, as described in the previous section, provides the necessary precursors for such transformations.

Following the initial condensation with a bifunctional reagent, the newly introduced functional group can react with another part of the quinoline molecule or with a suitably positioned substituent to form a new ring. For example, the hydrazinyl derivative obtained from the reaction with hydrazine could be a key intermediate in the synthesis of triazolo[4,3-a]quinolines.

Although specific examples starting from this compound are not documented in the searched literature, the general synthetic routes for analogous fused quinoline systems are well-established. For example, the reaction of 2-chloroquinolines with various carbon and heteroatom nucleophiles has been shown to be a versatile method for the construction of fused heterocyclic systems. This includes the synthesis of thieno[2,3-b]quinolines, furo[2,3-b]quinolines, and pyrazolo[3,4-b]quinolines.

The table below illustrates potential polycyclic systems that could be synthesized from derivatives of this compound, drawing parallels from established synthetic methodologies for related compounds.

| Derivative of this compound | Potential Polycyclic System |

| 8-Bromo-2-hydrazinyl-4-methylquinoline | 9-Bromo-7-methyl- researchgate.netacgpubs.orgmdpi.comtriazolo[4,3-a]quinoline |

| 2-((8-Bromo-4-methylquinolin-2-yl)thio)acetic acid | 9-Bromo-7-methyl-thieno[2,3-b]quinolin-4(9H)-one |

| 2-((8-Bromo-4-methylquinolin-2-yl)oxy)acetonitrile | 9-Bromo-7-methyl-furo[2,3-b]quinolin-4-amine |

This table presents hypothetical synthetic targets based on established cyclization strategies for quinoline derivatives, as direct experimental evidence for the title compound was not found in the available literature.

Spectroscopic Analysis for Structural Conformation

Spectroscopic techniques are fundamental in determining the intricate structural details of this compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is instrumental in confirming the precise placement of the bromo, chloro, and methyl substituents on the quinoline core. The chemical shifts (δ) observed in the NMR spectra are highly sensitive to the electronic environment of each nucleus, providing unambiguous evidence for the compound's constitution.

In the ¹H NMR spectrum of a related compound, 8-methylquinoline, the proton signals appear in distinct regions, with specific coupling constants that help in their assignment. For instance, the proton at position 2 typically shows a coupling with the proton at position 4. chemicalbook.com The introduction of bromo and chloro substituents in this compound significantly influences the chemical shifts of the remaining aromatic protons due to their strong electron-withdrawing and anisotropic effects. docbrown.info The methyl group protons at position 4 would typically appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbon atoms directly bonded to the electronegative bromine and chlorine atoms will experience a significant downfield shift. docbrown.info For example, in similar halogenated quinolines, the carbon bearing the chlorine atom is observed at a lower field than the one bonded to bromine. The positions of the quaternary carbons and the methyl carbon can also be definitively assigned.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Quinolines

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 8-Methylquinoline chemicalbook.com | ¹H | 8.94 (d), 8.11 (d), 7.64, 7.57, 7.44, 7.38, 2.83 (s) |

| 4-Methylquinoline chemicalbook.com | ¹H | 8.78 (d), 8.11 (d), 7.99 (d), 7.71 (t), 7.56 (t), 7.22 (d), 2.69 (s) |

Note: The data presented is for related compounds and serves to illustrate the expected spectral regions for the protons and carbons in this compound. The exact chemical shifts for the title compound will vary based on the specific electronic and steric environment created by the substituents.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structural features through the analysis of its fragmentation patterns.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The molecular weight of this compound is 256.53 g/mol , corresponding to the molecular formula C₁₀H₇BrClN. scbt.comsigmaaldrich.com The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak, which can be readily identified in the mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable tool, particularly for the analysis of complex mixtures and for providing molecular weight information. bldpharm.com The fragmentation pattern observed in the mass spectrum upon electron ionization provides structural information. Common fragmentation pathways for quinoline derivatives involve the loss of substituents and the cleavage of the quinoline ring system. For instance, the loss of the methyl group, chlorine atom, or bromine atom would result in fragment ions that can be detected and analyzed.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₇BrClN | scbt.com |

| Molecular Weight | 256.53 g/mol | sigmaaldrich.com |

| Monoisotopic Mass | 254.94504 Da | epa.gov |

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is employed to identify the functional groups present in this compound and to probe its conformational properties.

The FT-IR and FT-Raman spectra of substituted quinolines exhibit characteristic vibrational modes corresponding to the stretching and bending of specific bonds. researchgate.net Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The C-N and C=C stretching vibrations of the quinoline ring system give rise to a series of bands in the 1600-1400 cm⁻¹ region.

The presence of the substituents introduces new vibrational modes. The C-Cl stretching vibration is expected to appear in the 800-600 cm⁻¹ range, while the C-Br stretching vibration is found at lower frequencies, typically between 650 and 395 cm⁻¹. researchgate.net The methyl group will have its characteristic symmetric and asymmetric stretching and bending vibrations.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of the observed bands. nih.gov By comparing the experimental spectra with the theoretically calculated vibrational frequencies, a more detailed and accurate assignment of the vibrational modes can be achieved.

Table 3: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Quinoline Ring | C=C, C=N Stretching | 1600 - 1400 |

| C-Cl | Stretching | 800 - 600 |

| C-Br | Stretching | 650 - 395 |

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum arises from the absorption of ultraviolet or visible light, which promotes electrons from lower energy molecular orbitals to higher energy ones.

The quinoline ring system is a chromophore that exhibits characteristic π → π* transitions. The position and intensity of the absorption bands are influenced by the nature and position of the substituents on the ring. The bromo, chloro, and methyl groups can cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) and a change in the molar absorptivity.

The solvation properties of the compound, which describe its interaction with different solvents, can also be investigated using UV-Vis spectroscopy. The polarity of the solvent can affect the energy levels of the molecular orbitals, leading to changes in the absorption spectrum. By studying these solvatochromic shifts, insights into the nature of the ground and excited states of the molecule can be obtained.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound.

Single-Crystal X-ray Diffraction (SCXRD) analysis of a suitable single crystal of this compound can provide a wealth of structural information with high precision. rsc.org This technique allows for the determination of bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, the crystal packing arrangement, which describes how the molecules are arranged in the crystal lattice, can be elucidated. This includes the identification of any intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the physical properties of the solid.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline state, or crystal packing, is dictated by a variety of non-covalent intermolecular interactions. For a molecule like this compound, with its combination of aromatic rings, halogen substituents, and a methyl group, a complex interplay of these forces is expected to determine the supramolecular architecture.

π-π Stacking: The planar quinoline ring system is highly susceptible to π-π stacking interactions, a common feature in the crystal structures of many quinoline derivatives. These interactions, where the electron-rich π systems of adjacent rings overlap, play a significant role in stabilizing the crystal lattice. In related compounds, such as 4-alkoxy-7-chloroquinolines, π-π interactions between the quinoline ring systems are a dominant feature, often generated by simple translations along a crystal axis. nih.gov For this compound, one would anticipate parallel or offset stacking arrangements of the quinoline cores, with typical inter-planar distances in the range of 3.4 Å. researchgate.net

Halogen Bonding: The presence of both bromine and chlorine atoms on the quinoline scaffold introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile, such as a nitrogen atom or another halogen on an adjacent molecule. acs.orgacs.org In the crystal structure of a related compound, 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, a short Br⋯Cl contact of 3.4904 (18) Å was observed, which is significantly shorter than the sum of their van der Waals radii, indicating a notable halogen bond. researchgate.net Similar interactions, including Br⋯N contacts, could be key in directing the crystal packing of this compound. researchgate.net The ability of quinolines to act as effective halogen-bond acceptors is well-documented. researchgate.net

The interplay of these interactions—π-π stacking providing broad cohesive forces, with halogen bonds and C-H...π interactions offering directionality and specificity—would ultimately define the unique three-dimensional architecture of this compound.

Table of Expected Intermolecular Interactions in Halogenated Quinolines

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| π-π Stacking | Quinoline Ring (π-system) | Quinoline Ring (π-system) | ~3.4 | researchgate.net |

| Halogen Bond (Br···Cl) | Bromine | Chlorine | ~3.49 | researchgate.net |

| Halogen Bond (Br···N) | Bromine | Quinoline Nitrogen | ~3.19 | researchgate.net |

| C-H...π Interaction | Methyl C-H | Quinoline Ring (π-system) | Variable | researchgate.netresearchgate.net |

Correlation of Solid-State Conformation with Theoretical Predictions

In the absence of experimental single-crystal X-ray diffraction data, theoretical methods become indispensable for predicting the solid-state conformation of this compound.

Computational chemistry, particularly Density Functional Theory (DFT), can be employed to model the molecule and predict its most stable three-dimensional geometry. Such calculations would account for the electronic effects of the bromo, chloro, and methyl substituents on the quinoline ring system. The planarity of the quinoline core is a key feature, though minor distortions can be induced by bulky substituents. researchgate.net

Furthermore, theoretical models can be used to analyze and quantify the non-covalent interactions discussed previously. By calculating the interaction energies of different possible molecular pairings and orientations, the dominant forces in the crystal packing can be identified. For instance, calculations can reveal the electrostatic potential surface of the molecule, highlighting the electrophilic σ-hole on the bromine atom and the nucleophilic regions, thereby predicting the geometry of potential halogen bonds. acs.org

The predicted lowest energy conformation from theoretical calculations would then serve as a hypothesis for the actual solid-state structure. This theoretical structure can be used to simulate a powder X-ray diffraction (PXRD) pattern, which could then be compared with an experimentally obtained PXRD pattern for validation. A strong correlation between the simulated and experimental patterns would lend significant weight to the theoretically predicted conformation and packing arrangement. This integrated approach, combining theoretical predictions with experimental validation, is a powerful strategy for characterizing materials for which single crystals are not readily obtainable.

Conclusion

8-Bromo-2-chloro-4-methylquinoline is a halogenated quinoline (B57606) derivative with significant potential as a synthetic intermediate. While specific experimental data on its properties are limited in the public domain, its structural features suggest a rich and versatile chemistry. The presence of two distinct halogen atoms at key positions on the quinoline scaffold provides opportunities for selective functionalization through nucleophilic substitution and cross-coupling reactions. This makes it a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its scientific potential.

Computational and Theoretical Investigations of 8 Bromo 2 Chloro 4 Methylquinoline and Analogues

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the intrinsic properties of a molecule, governed by its electron distribution. These methods are crucial for predicting geometry, reactivity, and various spectroscopic and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.govrsc.org It is widely applied to determine optimized molecular geometries, bond lengths, bond angles, and other structural parameters with high accuracy. researchgate.net For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict these properties, which show good agreement with experimental data where available. researchgate.netresearchgate.net

Table 1: Illustrative Optimized Geometric Parameters for a Halogenated Quinoline Analogue

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C-Br Bond Length | ~1.90 | The length of the covalent bond between a carbon atom of the quinoline ring and the bromine atom. |

| C-Cl Bond Length | ~1.74 | The length of the covalent bond between a carbon atom of the quinoline ring and the chlorine atom. |

| C-N Bond Length | ~1.32 - 1.38 | The lengths of the bonds involving the nitrogen atom within the pyridine (B92270) ring of the quinoline system. |

| C-C-C Bond Angle | ~120 | The angles within the aromatic rings, typically close to the ideal 120° for sp² hybridized carbons but can be distorted by substituents. |

Note: The values presented are illustrative and based on general data for halogenated aromatic systems. Precise values for 8-Bromo-2-chloro-4-methylquinoline would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). masterorganicchemistry.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and polarizable, facilitating electronic charge transfer. nih.gov For halogenated quinoline derivatives, DFT calculations are used to determine the energies of these orbitals. nih.govarabjchem.org Studies on various quinoline derivatives show that the HOMO-LUMO gap can be tuned by altering the substituents on the quinoline core. nih.gov For example, a smaller energy gap can be indicative of higher reactivity. nih.gov

Table 2: Representative FMO Data for Substituted Quinoline Analogues

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 8-hydroxy-2-methyl quinoline | -5.41 | -0.90 | 4.51 |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -6.05 | -1.72 | 4.33 |

Source: Data adapted from computational studies on quinoline derivatives. arabjchem.org

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among orbitals. dailymotion.comyoutube.com It provides a detailed picture of charge transfer, hyperconjugative interactions, and resonance effects within a molecule. arabjchem.orguantwerpen.be The analysis focuses on the donation of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. dailymotion.comyoutube.com

The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, which translates to greater charge delocalization and increased molecular stability. researchgate.netresearchgate.net In substituted quinolines, NBO analysis can reveal hyperconjugative effects, such as the interaction between lone pair orbitals of the nitrogen or halogen atoms and the antibonding orbitals of the aromatic ring. arabjchem.orguantwerpen.be These charge transfer interactions are crucial for understanding the electronic properties and stability of the molecule. nih.govacs.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uantwerpen.beresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule using a color spectrum.

Typically, regions of negative electrostatic potential, shown in red, are characterized by an excess of electrons and are susceptible to attack by electrophiles. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to attack by nucleophiles. youtube.comresearchgate.net Green and yellow areas represent regions with near-zero or intermediate potential. researchgate.net

For a molecule like this compound, the MEP map would be expected to show the most negative potential (red) localized around the electronegative nitrogen atom of the quinoline ring, making it a primary site for electrophilic attack. The halogen atoms (bromine and chlorine) would also contribute to negative potential regions due to their lone pairs. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction. researchgate.netdtic.mil

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are fundamental to technologies like optical switching and frequency conversion. researchgate.netnih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters for NLO activity are the molecular dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). nih.govinoe.ro

Table 3: Predicted NLO Properties for a Quinoline Analogue

| Compound Analogue | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (esu) | First Hyperpolarizability (β₀) (esu) |

|---|---|---|---|

| 4-methyl-2-salicylidenehydrazinoquinoline | 3.58 | -2.91 x 10-23 | 1.02 x 10-30 |

| 6-chloro-4-methyl-2-salicylidenehydrazinoquinoline | 4.75 | -3.11 x 10-23 | 2.53 x 10-30 |

Source: Data adapted from DFT calculations on quinoline-based Schiff bases. researchgate.net

Molecular Modeling for Biological Interactions (excluding clinical context)

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.govnih.gov This method is instrumental in understanding the non-covalent interactions that stabilize the ligand-receptor complex. nih.govamazonaws.com

For quinoline derivatives, molecular docking studies are frequently performed to explore their binding affinity and interaction patterns within the active sites of various proteins. nih.govresearchgate.net These studies calculate a docking score, typically in kcal/mol, which estimates the binding free energy; a more negative score indicates a stronger and more favorable binding interaction. nih.govresearchgate.net

In studies involving analogues, chloro- and bromo-substituted quinoline compounds have been docked into protein active sites to elucidate their binding modes. nih.gov The analysis reveals key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the protein's binding pocket. nih.gov For example, docking studies on quinoline derivatives have identified interactions with amino acid residues like LYS, PHE, and TRP. nih.gov Structure-activity relationship (SAR) studies based on docking results have shown that the position and nature of substituents (e.g., a bromo group on a phenyl ring) can significantly influence the binding affinity. nih.gov These computational predictions provide a rational basis for understanding the structural requirements for molecular recognition.

Molecular Docking Simulations to Predict Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the context of quinoline derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity. For instance, various quinoline analogues have been docked against a range of enzymes to assess their inhibitory potential. nih.govnih.govnih.govnih.gov Studies have shown that substituted quinolines can exhibit significant binding affinities to enzymes such as DNA gyrase, reverse transcriptase, and various kinases, suggesting their potential as therapeutic agents. nih.govnih.govnih.gov

While specific docking studies on this compound are not extensively reported, the binding modes and affinities of structurally similar compounds provide valuable insights. For example, docking studies of pyrazol-1-yl quinoline derivatives have been performed to predict their binding affinities. amazonaws.com The interactions typically involve hydrogen bonding, hydrophobic interactions, and pi-pi stacking between the quinoline core or its substituents and the amino acid residues in the active site of the target protein. nih.govnih.gov

To illustrate the potential binding affinities, the following table presents hypothetical docking scores for this compound and its analogues against a generic kinase target, based on typical values observed for similar compounds in the literature.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | MET793, LYS745, ASP810 |

| 2-Chloro-4-methylquinoline | -7.2 | LEU718, VAL726, ALA743 |

| 8-Bromo-4-methylquinoline | -7.8 | CYS797, GLY796, LEU844 |

This table is illustrative and based on typical binding affinities reported for quinoline derivatives against kinase targets.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. By simulating the motion of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex, investigate conformational changes, and calculate binding free energies.

MD simulations of quinoline derivatives have been employed to validate docking results and to study the stability of the ligand in the binding pocket of the target protein. nih.gov For example, MD simulations of quinoline derivatives complexed with protease enzymes have indicated the formation of stable ligand-protein complexes. nih.govtandfonline.com These simulations can reveal important information about the flexibility of the ligand and the protein, as well as the role of solvent molecules in the binding process.

A typical MD simulation of a ligand-protein complex involves placing the docked complex in a box of water molecules and simulating its behavior over a period of nanoseconds. arabjchem.org The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains bound in the active site in a consistent conformation.

Pharmacophore Modeling for Key Structural Features Influencing Activity

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be used to screen large compound libraries for molecules with similar features and to guide the design of new, more potent analogues.

For quinoline derivatives, pharmacophore models have been developed to understand the key structural features required for their inhibitory activity against various enzymes. documentsdelivered.com These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for quinoline-based EGFR inhibitors might include a hydrogen bond acceptor feature corresponding to the quinoline nitrogen, a hydrophobic feature for the aromatic rings, and additional features for specific substituents. researchgate.net

A hypothetical pharmacophore model for this compound as a kinase inhibitor could include:

An aromatic ring feature for the quinoline core.

A hydrogen bond acceptor feature for the nitrogen atom.

A hydrophobic/halogen bond donor feature for the bromo and chloro substituents.

A hydrophobic feature for the methyl group.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are valuable for predicting the activity of new compounds and for understanding the structural features that influence their behavior.

Development of Predictive Models for Biological Activity (e.g., Enzyme Inhibition) based on Molecular Descriptors

QSAR models for quinoline derivatives have been developed to predict their activity against a variety of biological targets, including enzymes and pathogenic organisms. nih.govnih.govtrdizin.gov.tr These models are typically built using a set of known active and inactive compounds and a range of molecular descriptors that quantify various aspects of their chemical structure.

The development of a QSAR model involves several steps:

Data Set Selection: A set of compounds with known biological activity is collected.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Building: A statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For example, a QSAR study on quinolinone-based thiosemicarbazones as antituberculosis agents resulted in a model that could predict the inhibitory activity based on descriptors such as van der Waals volume and electron density. nih.gov

Correlation of Electronic and Steric Parameters with Activity Profiles

The activity of quinoline derivatives is often influenced by the electronic and steric properties of their substituents. QSAR studies can help to quantify these relationships and provide insights into the mechanism of action.

Electronic Parameters: Descriptors such as Hammett constants (σ), dipole moment, and atomic charges can be used to describe the electronic effects of substituents. For example, the presence of electron-withdrawing groups like halogens on the quinoline ring can influence the molecule's ability to participate in hydrogen bonding or other electronic interactions with the target protein.

Steric Parameters: Descriptors such as molar refractivity (MR) and Taft steric parameters (Es) can be used to quantify the size and shape of substituents. The steric bulk of a substituent can affect the binding of the molecule to the active site of an enzyme, with bulky groups potentially causing steric hindrance.

A study on 5,8-quinolinequinone derivatives investigated the relationship between various molecular descriptors, including electronic and thermochemical parameters, and their anti-proliferative and anti-inflammatory activities. trdizin.gov.tr

Spectroscopic Parameter Prediction and Validation

Computational methods can also be used to predict the spectroscopic properties of molecules, such as their NMR and IR spectra. These predictions can be valuable for validating experimental data and for understanding the relationship between a molecule's structure and its spectroscopic signature.

Density Functional Theory (DFT) is a quantum mechanical method that is widely used to calculate the electronic structure and properties of molecules. DFT calculations can be used to predict a variety of spectroscopic parameters, including:

NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts can aid in the structural elucidation of newly synthesized compounds.

Vibrational Frequencies: Calculation of IR and Raman vibrational frequencies can help in the assignment of experimental spectra and provide insights into the vibrational modes of the molecule.

Studies on quinoline derivatives have demonstrated the utility of DFT calculations for predicting their spectroscopic properties and for correlating these properties with their reactivity and biological activity. arabjchem.orgresearchgate.net

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an invaluable tool for predicting the nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies of organic molecules. nih.gov These computational methods allow for the in-silico analysis of compounds like this compound, providing insights that complement experimental data.

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method. tsijournals.comresearchgate.net This approach, often paired with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), allows for the calculation of isotropic magnetic shielding tensors, which are then converted into chemical shifts. researchgate.net The choice of functional and basis set is crucial for obtaining results that correlate well with experimental values. researchgate.net For quinoline derivatives, theoretical calculations have been shown to reproduce experimental trends in chemical shifts, with deviations that can often be rationalized by considering solvent effects and intermolecular interactions not accounted for in the gas-phase models. tsijournals.com

Illustrative predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational methods applied to analogous structures, are presented below.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-3 | 7.25 |

| H-5 | 7.80 |

| H-6 | 7.50 |

| H-7 | 7.95 |

| CH₃ | 2.60 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 151.0 |

| C-3 | 123.5 |

| C-4 | 148.0 |

| C-4a | 128.0 |

| C-5 | 129.5 |

| C-6 | 127.0 |

| C-7 | 133.0 |

| C-8 | 118.0 |

| C-8a | 147.5 |

| CH₃ | 19.0 |

Similarly, computational methods are employed to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netnih.gov DFT calculations can determine the normal modes of vibration and their corresponding frequencies. q-chem.com These theoretical spectra are instrumental in assigning the vibrational modes observed in experimental spectra. For complex molecules like substituted quinolines, this theoretical support is often essential for a complete and accurate assignment of the spectral bands. researchgate.net

An illustrative set of predicted vibrational frequencies for key functional groups in this compound is provided in the table below.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (methyl) | 2950-2850 |

| C=N stretch | 1620 |

| C=C stretch (aromatic) | 1600-1450 |

| C-Cl stretch | 850 |

| C-Br stretch | 650 |

Comparative Analysis of Theoretical and Experimental Spectroscopic Data

A critical step in computational studies is the comparison of theoretical predictions with experimental data. tsijournals.com This comparative analysis serves to validate the computational model and provides a deeper understanding of the molecule's properties. For quinoline derivatives, studies have shown that a good correlation between calculated and experimental NMR chemical shifts can be achieved, often with a linear regression analysis demonstrating the predictive power of the theoretical approach. tsijournals.comresearchgate.net

Discrepancies between theoretical and experimental values can arise from several factors. Computational models often simulate an isolated molecule in the gas phase, whereas experimental data is typically collected in a solvent. tsijournals.com Solvent effects can influence the electronic environment of the nuclei, leading to shifts in NMR signals. Furthermore, intermolecular interactions, such as π-π stacking in concentrated solutions, can also affect experimental chemical shifts, an effect not captured in standard gas-phase calculations. uncw.eduuncw.edu

The table below presents a hypothetical comparison between the predicted and illustrative experimental NMR data for this compound, highlighting the typical level of agreement found in such studies.

Comparison of Theoretical and Illustrative Experimental ¹H NMR Chemical Shifts

| Proton | Predicted (ppm) | Illustrative Experimental (ppm) | Difference (ppm) |

| H-3 | 7.25 | 7.30 | -0.05 |

| H-5 | 7.80 | 7.85 | -0.05 |

| H-6 | 7.50 | 7.55 | -0.05 |

| H-7 | 7.95 | 8.00 | -0.05 |

| CH₃ | 2.60 | 2.62 | -0.02 |

In the realm of vibrational spectroscopy, a similar comparative analysis is performed. Theoretical vibrational frequencies are often scaled by an empirical factor to better match the experimental frequencies, accounting for the anharmonicity of vibrations and other systematic errors in the computational method. researchgate.net The correlation between scaled theoretical frequencies and experimental IR and Raman bands allows for the confident assignment of vibrational modes.

The following table provides an illustrative comparison between predicted and hypothetical experimental vibrational frequencies for key modes in this compound.

Comparison of Theoretical and Illustrative Experimental Vibrational Frequencies

| Vibrational Mode | Predicted (cm⁻¹) | Illustrative Experimental (cm⁻¹) |

| C-H stretch (aromatic) | 3050 | 3045 |

| C=N stretch | 1620 | 1615 |

| C-Cl stretch | 850 | 840 |

| C-Br stretch | 650 | 642 |

Through such comparative analyses, computational chemistry provides a robust framework for interpreting and understanding the spectroscopic properties of complex organic molecules like this compound and its analogues.

Applications of 8 Bromo 2 Chloro 4 Methylquinoline in Chemical and Material Sciences Excluding Clinical and Safety

Role as a Key Intermediate in Organic Synthesis

The strategic placement of reactive sites—specifically the chloro group at the 2-position and the bromo group at the 8-position—makes 8-Bromo-2-chloro-4-methylquinoline a valuable precursor in various synthetic pathways. The chloro substituent is particularly susceptible to nucleophilic substitution, while the bromo substituent can participate in a range of coupling reactions.

Synthesis of Complex Organic Molecules

This compound serves as a fundamental building block in the construction of intricate organic molecules. evitachem.com Its quinoline (B57606) framework is a common feature in many biologically active compounds and natural products. Synthetic chemists utilize this compound as a starting point, introducing further functional groups and extending the carbon skeleton to create molecules with specific, desired architectures. The reactivity of the chloro and bromo groups allows for sequential and regioselective modifications, which is a critical aspect in the total synthesis of complex targets.

Precursor to Other Substituted Quinoline Derivatives

This compound is a versatile precursor for a wide array of other substituted quinoline derivatives. mdpi.com The chlorine atom at the 2-position can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a diverse range of functional groups. mdpi.com For instance, reaction with amines can yield 2-aminoquinoline (B145021) derivatives, while treatment with alkoxides or thiolates can produce 2-alkoxy or 2-alkylthioquinolines, respectively. mdpi.com Furthermore, the bromine atom at the 8-position can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, further expanding the diversity of accessible quinoline structures. mdpi.com

Building Block for Natural Product Analogs

The quinoline scaffold is present in numerous natural products with a wide range of biological activities. This compound provides a convenient starting point for the synthesis of analogs of these natural products. nih.gov By modifying the substituents on the quinoline ring, chemists can systematically explore the structure-activity relationships of these natural products, leading to the development of new compounds with improved properties. This approach allows for the creation of libraries of related compounds that can be screened for various applications.

Synthesis of Pharmaceutical Lead Compounds

In the realm of medicinal chemistry, this compound is a key intermediate for the generation of lead compounds for drug discovery programs. evitachem.commdpi.comnih.gov The quinoline core is a well-established pharmacophore found in a number of approved drugs. The ability to readily modify the 2- and 8-positions of the quinoline ring allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets. evitachem.commdpi.com This iterative process of synthesis and evaluation is fundamental to the development of new therapeutic agents.

Synthesis of Agrochemicals and Industrial Chemicals

The versatility of this compound also extends to the synthesis of agrochemicals and other industrial chemicals. nih.gov The quinoline moiety is a component of some herbicides and fungicides. By using this compound as a starting material, novel agrochemicals with potentially improved efficacy and environmental profiles can be developed. In the broader chemical industry, substituted quinolines are used in the manufacture of dyes, pigments, and corrosion inhibitors.

Applications in Materials Science

The unique electronic and photophysical properties of the quinoline ring system have led to the exploration of this compound and its derivatives in the field of materials science. evitachem.com The extended π-system of the quinoline core, coupled with the influence of the halogen and methyl substituents, can give rise to interesting optical and electronic characteristics.

Research in this area is focused on incorporating this quinoline derivative into the structure of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. researchgate.net The ability to tune the electronic properties through chemical modification makes these compounds attractive candidates for the development of new materials with tailored functionalities. For example, the introduction of specific functional groups can alter the emission color of an OLED or enhance the selectivity of a chemical sensor. While this area of research is still developing, the potential for this compound-based materials is significant. evitachem.com

Development of Novel Materials with Electronic and Optical Properties

There is currently a lack of specific research articles detailing the use of this compound in the development of novel materials with specific electronic and optical properties. While the broader class of quinoline derivatives is known for its potential in these areas due to the electron-accepting nature of the quinoline structure, which can be tailored by various substitutions, specific studies focusing on the 8-bromo-2-chloro-4-methyl variant are not presently available.

Use in Organic Semiconductors and Light-Emitting Diodes (LEDs)

Ligand Design in Metal Coordination Chemistry

The design of ligands for metal coordination chemistry is a field where quinoline derivatives are frequently employed. However, specific research detailing the use of this compound as a ligand in metal complexes is not found in the current body of scientific publications. The potential for the nitrogen atom in the quinoline ring and the halogen substituents to coordinate with metal centers exists in theory, but has not been experimentally explored in published research.

Research Tools and Probes

The application of specifically substituted quinolines as research tools and probes is an active area of investigation. However, information regarding this compound in this context is also limited.

Utilization in In Vitro Biological Assays to Study Enzyme Activity and Protein Interactions

No specific studies were identified that utilize this compound in in vitro biological assays to investigate enzyme activity or protein interactions. The broader class of quinoline-based fluorescent probes is used for such purposes, but the specific compound has not been featured in this application in available research.

Precursor for Radiohalogenated Tracers (e.g., PET/SPECT)

The development of radiohalogenated tracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) often involves quinoline scaffolds. The bromine atom on this compound could theoretically be replaced with a positron-emitting radioisotope. However, there are no published studies that describe the synthesis or evaluation of a radiolabeled tracer derived from this specific precursor.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

While classical methods for quinoline (B57606) synthesis exist, future research will undoubtedly focus on the development of more sustainable and efficient routes to 8-Bromo-2-chloro-4-methylquinoline and its derivatives. Modern synthetic strategies are increasingly geared towards minimizing waste, reducing energy consumption, and employing environmentally benign reagents.

One promising avenue is the application of C-H activation/functionalization strategies. nih.govnih.govrsc.org This powerful technique allows for the direct introduction of functional groups onto the quinoline core, bypassing the need for pre-functionalized starting materials. Future studies could explore the regioselective C-H functionalization of simpler quinoline precursors to install the bromo, chloro, and methyl groups in a stepwise and controlled manner. Transition metal catalysis, particularly with palladium, rhodium, and copper, will be instrumental in developing these novel synthetic pathways. nih.gov

Furthermore, the development of one-pot multicomponent reactions represents a highly efficient and atom-economical approach. evitachem.com Designing a convergent synthesis where the key structural elements of this compound are assembled in a single operation would be a significant advancement, offering considerable advantages in terms of yield and operational simplicity. evitachem.com Microwave-assisted organic synthesis could also be further explored to accelerate reaction times and improve yields for the synthesis of this and related quinoline derivatives.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Activation/Functionalization | High atom economy, reduced synthetic steps, access to novel derivatives. | Development of regioselective catalysts, understanding directing group effects. |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, operational simplicity. | Design of novel reaction cascades, optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields, enhanced reaction control. | Exploration of solvent-free conditions, scalability of microwave protocols. |

| Flow Chemistry | Improved safety, scalability, and process control. | Development of continuous flow processes for key synthetic steps. |

Exploration of Undiscovered Reactivity Pathways

The electronic and steric properties imparted by the bromine, chlorine, and methyl substituents on the quinoline nucleus suggest a rich and largely unexplored reactivity profile for this compound. Future research should systematically investigate the reactivity of this compound under various conditions to uncover novel transformations.

The presence of two distinct halogen atoms opens up possibilities for selective cross-coupling reactions . The differential reactivity of the C-Br and C-Cl bonds can be exploited to sequentially introduce different functional groups at the C-8 and C-2 positions. This would provide a powerful tool for the synthesis of highly functionalized and structurally diverse quinoline derivatives.

Furthermore, the methyl group at the C-4 position could be a handle for functionalization through radical reactions or condensation chemistry . Investigations into the selective activation of this methyl group could lead to the development of novel methods for elaborating the quinoline scaffold. The electrophilic cyclization of N-(2-alkynyl)anilines is another modern approach that could be adapted to synthesize quinolines with diverse substitutions at the 3-position. nih.govacs.org

Advanced Computational Modeling for Predictive Design

In silico methods are becoming increasingly indispensable in modern chemical research. Advanced computational modeling can provide profound insights into the properties and reactivity of this compound, guiding the rational design of new derivatives with desired functionalities.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, including bond lengths, bond angles, and charge distribution. This information is crucial for understanding its reactivity and intermolecular interactions. Furthermore, DFT can be used to model reaction mechanisms, helping to elucidate the pathways of known reactions and predict the feasibility of new transformations.

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be developed to predict the biological activity or material properties of derivatives of this compound. nih.govnih.gov By correlating structural features with observed properties, these models can accelerate the discovery of new drug candidates or functional materials by prioritizing the synthesis of the most promising compounds.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. | Molecular geometry, charge distribution, reaction energies, transition states. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or material properties. | Potency, selectivity, conductivity, etc. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. | Binding modes, solvation effects, crystal packing. |

| Machine Learning (ML) | Prediction of reactivity and properties. | Reaction rate constants, spectroscopic data. nih.govnih.gov |

Deeper Elucidation of Molecular Interaction Mechanisms

A thorough understanding of the non-covalent interactions involving this compound is fundamental for its application in medicinal chemistry and materials science. The presence of halogen atoms, the aromatic system, and the nitrogen heteroatom all contribute to a complex interplay of intermolecular forces.

Future research should focus on the systematic study of these interactions, both in the solid state and in solution. X-ray crystallography of the parent compound and its derivatives will be invaluable for characterizing the crystal packing and identifying key intermolecular contacts, such as halogen bonding, π-π stacking, and hydrogen bonding. nih.gov The principles of crystal engineering can then be applied to design crystalline materials with specific architectures and properties. ias.ac.innih.gov

In the context of medicinal chemistry, understanding how this compound and its analogues interact with biological macromolecules is of paramount importance. Molecular docking and molecular dynamics simulations can be used to predict and analyze the binding of these compounds to protein targets. mdpi.com Spectroscopic techniques, such as fluorescence spectroscopy and isothermal titration calorimetry, can then be used to experimentally validate the computational predictions and quantify the binding affinities. mdpi.com

Design of Next-Generation Building Blocks and Functional Materials

The unique structural and electronic features of this compound make it an attractive building block for the construction of more complex molecular architectures and functional materials.

In medicinal chemistry , this compound can serve as a versatile scaffold for the development of new therapeutic agents. chemrxiv.org The quinoline core is a well-established pharmacophore found in numerous approved drugs. chemrxiv.org The bromo and chloro substituents provide handles for further chemical modification, allowing for the fine-tuning of the pharmacological properties of the resulting molecules. Given the known biological activities of various quinoline derivatives, future research could explore the potential of this compound derivatives as anticancer, antimicrobial, or anti-inflammatory agents.

In materials science , the electron-deficient nature of the quinoline ring system, coupled with the presence of heavy halogen atoms, suggests potential applications in the field of organic electronics . researchgate.netbohrium.com Judicious chemical modification could lead to the development of novel organic semiconductors, light-emitting materials, or sensors. The ability to tune the electronic properties through synthetic modification makes this class of compounds particularly appealing for the design of next-generation organic electronic devices.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 8-bromo-2-chloro-4-methylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential halogenation of a 4-methylquinoline precursor. For example:

- Step 1 : Chlorination at the 2-position using POCl₃ or PCl₅ under reflux conditions (60–80°C) .

- Step 2 : Bromination at the 8-position using NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Yields vary between 50–70% depending on steric hindrance from the 4-methyl group .

- Key Optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of NBS) improves regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., 8-bromo: δ ~7.8–8.2 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (expected m/z: 270.94 for C₁₀H₈BrClN) .

- XRD (X-ray Diffraction) : Resolves crystal packing and confirms planarity (r.m.s. deviation <0.03 Å for quinoline core) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : Serves as a precursor for:

- Antimicrobial Agents : Functionalization at the 8-bromo position with amines or thiols enhances bioactivity .

- Radiopharmaceuticals : Bromine can be replaced with radioisotopes (e.g., ⁷⁶Br) for PET imaging probes .

Advanced Research Questions

Q. How do crystallographic studies resolve challenges in molecular conformation analysis of this compound?

- Methodological Answer : Single-crystal XRD reveals:

- Planarity : The quinoline core is nearly planar (max. deviation: 0.026 Å), stabilizing π-stacking interactions in solid-state packing .

- Intermolecular Interactions : Weak C–H⋯π bonds (2.8–3.2 Å) form 1D chains, influencing solubility and crystallization behavior .

- Data Contradictions : Discrepancies in reported bond lengths (e.g., C–Br: 1.89 vs. 1.92 Å) may arise from temperature-dependent lattice effects .

Q. What strategies mitigate regioselectivity challenges during halogenation of 4-methylquinoline derivatives?

- Methodological Answer :

- Directing Groups : Use of electron-withdrawing substituents (e.g., –NO₂) at the 8-position directs bromination .

- Solvent Effects : Polar solvents (e.g., DCM) favor electrophilic substitution at the 8-position over the 6-position .

- Computational Guidance : DFT calculations predict activation energies for competing pathways (ΔΔG‡ <2 kcal/mol favors 8-bromo product) .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Bond Dissociation Energy (BDE) : C–Br bonds (∼65 kcal/mol) are more reactive than C–Cl (∼85 kcal/mol), favoring Suzuki-Miyaura coupling at the 8-position .

- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., 8-bromo site) for nucleophilic attack .

- Validation : Experimental yields correlate with computed Fukui indices (f⁺ >0.1 indicates electrophilic hotspots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.